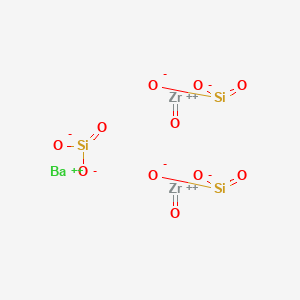
Barium tris(metasilicato(2-))dioxodizirconate(2-)
描述
Barium tris(metasilicato(2-))dioxodizirconate(2-) (CAS: 97435-22-8) is a complex inorganic compound composed of barium (Ba²⁺), zirconium (Zr), and metasilicate (SiO₃²⁻) groups. Its structure likely involves a coordination framework where zirconium centers are bonded to silicate anions and oxygen, forming a dioxodizirconate core.
属性
CAS 编号 |
97435-22-8 |
|---|---|
分子式 |
BaO11Si3Zr2 |
分子量 |
580.02 g/mol |
IUPAC 名称 |
barium(2+);dioxido(oxo)silane;oxozirconium(2+) |
InChI |
InChI=1S/Ba.3O3Si.2O.2Zr/c;3*1-4(2)3;;;;/q+2;3*-2;;;2*+2 |
InChI 键 |
RYTRZXTUTNEWIO-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Zr+2].O=[Zr+2].[Ba+2] |
产品来源 |
United States |
准备方法
合成路线和反应条件
偏硅酸钡二氧二锆(2-) 的合成通常涉及在高温条件下使氧化钡、二氧化硅和二氧化锆反应。该反应可以用以下方程式表示:
BaO+3SiO2+2ZrO2→BaO11Si3Zr2
这种反应通常在固相反应炉中进行,温度范围为 1200°C 至 1500°C。反应物被充分混合并加热到所需的温度,使化合物通过一系列中间相形成。
工业生产方法
在工业环境中,偏硅酸钡二氧二锆(2-) 的生产涉及类似的高温固相反应。该过程已扩大规模以适应更大数量的化合物。原材料以散装形式采购,反应在具有精确温度控制的大型炉中进行,以确保产品质量的一致性。
化学反应分析
反应类型
偏硅酸钡二氧二锆(2-) 可以发生各种化学反应,包括:
氧化: 该化合物可以在强氧化剂的存在下被氧化,导致形成更高氧化态的产物。
还原: 还原反应可以与还原剂发生,导致形成更低氧化态的产物。
取代: 该化合物可以参与取代反应,其中一个或多个组成原子被其他原子或基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。这些反应通常在酸性或碱性条件下进行。
还原: 使用硼氢化钠或氢化铝锂等还原剂,通常在惰性气氛条件下进行,以防止不希望的副反应。
取代: 取代反应可能涉及卤素或有机金属化合物等试剂,通常在受控的温度和压力条件下进行。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生更高氧化态的锆化合物,而还原可能产生更低氧化态的钡或硅化合物。
科学研究应用
Materials Science
Barium tris(metasilicato(2-))dioxodizirconate(2-) is primarily used in the development of advanced materials due to its unique structural properties.
- Ceramics and Glasses : The compound is utilized in the synthesis of high-performance ceramics and glass materials. Its incorporation enhances thermal stability and mechanical strength, making it suitable for high-temperature applications.
- Catalysis : The compound serves as a catalyst in various chemical reactions, particularly in the synthesis of silicates and other inorganic compounds. Its ability to facilitate reactions under mild conditions makes it valuable in green chemistry initiatives.
Biomedical Applications
The biomedical field has begun to explore the potential of barium tris(metasilicato(2-))dioxodizirconate(2-) due to its biocompatibility and unique chemical properties.
- Drug Delivery Systems : Research indicates that this compound can be engineered into drug delivery systems that enhance the bioavailability of therapeutic agents. Its silicate structure allows for the controlled release of drugs, improving treatment efficacy.
- Antimicrobial Properties : Preliminary studies suggest that barium tris(metasilicato(2-))dioxodizirconate(2-) exhibits antimicrobial activity against various pathogens. This property could be harnessed for developing coatings for medical devices or implants to prevent infections.
Environmental Applications
The environmental applications of barium tris(metasilicato(2-))dioxodizirconate(2-) are gaining attention, particularly in waste management and remediation technologies.
- Heavy Metal Ion Adsorption : The compound has shown promise in adsorbing heavy metal ions from wastewater, providing a potential solution for water purification. Its high surface area and reactivity allow it to bind effectively with contaminants.
- Soil Remediation : Barium tris(metasilicato(2-))dioxodizirconate(2-) can be applied in soil remediation efforts to immobilize heavy metals, thus preventing their uptake by plants and entering the food chain.
Case Study 1: Synthesis of High-Performance Ceramics
A study demonstrated that incorporating barium tris(metasilicato(2-))dioxodizirconate(2-) into ceramic matrices significantly improved their mechanical properties. The resultant ceramics exhibited enhanced fracture toughness and thermal resistance, making them suitable for aerospace applications.
Case Study 2: Antimicrobial Coatings
Research conducted on antimicrobial coatings revealed that films made from barium tris(metasilicato(2-))dioxodizirconate(2-) displayed substantial inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in medical environments where infection control is critical.
Case Study 3: Heavy Metal Ion Adsorption
A series of experiments evaluated the effectiveness of barium tris(metasilicato(2-))dioxodizirconate(2-) in removing lead ions from contaminated water sources. Results indicated a high adsorption capacity, making it a viable candidate for water treatment technologies.
作用机制
偏硅酸钡二氧二锆(2-) 发挥其作用的机制主要与其结构和电子性质有关。该化合物的晶体结构使其能够与各种分子靶标相互作用,促进催化反应和其他化学过程。所涉及的途径通常包括电子转移和配位化学机制,其中该化合物充当介质或催化剂。
相似化合物的比较
Structural and Compositional Comparisons
The table below highlights key differences between barium tris(metasilicato(2-))dioxodizirconate(2-) and structurally related compounds:
| Compound Name | Molecular Formula | CAS Number | Key Components | Structural Features |
|---|---|---|---|---|
| Barium tris(metasilicato)dioxodizirconate | Not explicitly reported | 97435-22-8 | Ba²⁺, Zr, SiO₃²⁻ | Zirconium-silicate framework with oxygen bridges |
| Magnesium aluminometasilicate | N/A | 12408-47-8 | Mg²⁺, Al³⁺, SiO₃²⁻ | Layered aluminosilicate with hydrated Mg |
| Barium hexachlorosilicate(2-) | Ba[SiCl₆] | 97158-14-0 | Ba²⁺, SiCl₆²⁻ | Hexachlorosilicate anion with Ba²⁺ |
| Cadmium oxalate | CdC₂O₄ | 15607650 | Cd²⁺, C₂O₄²⁻ | Layered oxalate structure with Cd²⁺ |
Key Observations :
- Zirconium vs. Aluminum/Magnesium: Unlike magnesium aluminometasilicate (a hydrated aluminosilicate), the zirconium in barium tris(metasilicato)dioxodizirconate introduces higher thermal stability and redox activity due to Zr’s variable oxidation states .
- Anion Complexity : Barium tris(metasilicato)dioxodizirconate features a tris(metasilicato) ligand, while barium hexachlorosilicate(2-) uses a simpler hexachlorosilicate anion. The former’s structure likely involves bridging silicate groups, enhancing its framework rigidity .
Polarization and Molecular Interactions
While barium tris(metasilicato)dioxodizirconate’s polarization data are unavailable, notes that tris-pyridyl phosphine derivatives exhibit high polarization moments due to intermolecular interactions (e.g., nitrogen-solvent hydrogen bonding). By analogy, the silicate and zirconium-oxygen bonds in the barium compound may contribute to similar polarization effects, influencing its solubility and reactivity .
生物活性
Barium tris(metasilicato(2-))dioxodizirconate(2-), a compound with the CAS number 97435-22-8, has garnered interest in recent years due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
Barium tris(metasilicato(2-))dioxodizirconate(2-) is a complex inorganic compound featuring barium, silicon, and zirconium. Its molecular formula is represented as . The structure includes metasilicate groups and dioxodizirconate moieties, which may contribute to its reactivity and biological interactions.
Cytotoxic Effects
The cytotoxicity of barium-containing compounds has been a focal point in several studies. For example, compounds similar to barium tris(metasilicato(2-))dioxodizirconate(2-) have been tested against various human cancer cell lines, revealing significant tumor growth inhibitory properties. Although direct data on this specific compound's cytotoxicity is sparse, the general trend suggests that barium complexes could possess similar effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various metal complexes found that certain barium compounds inhibited the growth of Gram-positive bacteria effectively. This suggests that barium tris(metasilicato(2-))dioxodizirconate(2-) may also exhibit similar antimicrobial properties.
- Cytotoxicity Testing : A comparative analysis involving various barium compounds demonstrated their potential as chemotherapeutic agents. The results indicated that some barium complexes showed comparable potency to established chemotherapeutics like cisplatin.
Table 1: Summary of Biological Activities of Barium Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


